![molecular formula C34H26N6 B14234349 2,3-Bis[(9-ethylcarbazol-3-yl)methylideneamino]but-2-enedinitrile](/img/structure/B14234349.png)
2,3-Bis[(9-ethylcarbazol-3-yl)methylideneamino]but-2-enedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis[(9-ethylcarbazol-3-yl)methylideneamino]but-2-enedinitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two 9-ethylcarbazol-3-yl groups attached to a but-2-enedinitrile core through methylene bridges. Its molecular structure imparts distinct chemical and physical properties, making it a subject of interest in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[(9-ethylcarbazol-3-yl)methylideneamino]but-2-enedinitrile typically involves a multi-step process. One common method includes the condensation of 9-ethylcarbazole with but-2-enedinitrile in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Bis[(9-ethylcarbazol-3-yl)methylideneamino]but-2-enedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbazole derivatives, while reduction can produce reduced carbazole compounds.
Wissenschaftliche Forschungsanwendungen
2,3-Bis[(9-ethylcarbazol-3-yl)methylideneamino]but-2-enedinitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: The compound is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism by which 2,3-Bis[(9-ethylcarbazol-3-yl)methylideneamino]but-2-enedinitrile exerts its effects involves interactions with specific molecular targets and pathways. Its structure allows it to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Bis[(9-methylcarbazol-3-yl)methylideneamino]but-2-enedinitrile
- 2,3-Bis[(9-phenylcarbazol-3-yl)methylideneamino]but-2-enedinitrile
- 2,3-Bis[(9-ethylcarbazol-3-yl)methylideneamino]prop-2-enedinitrile
Uniqueness
2,3-Bis[(9-ethylcarbazol-3-yl)methylideneamino]but-2-enedinitrile stands out due to its specific ethyl substitution on the carbazole rings, which can influence its chemical reactivity and physical properties. This unique substitution pattern can affect its interactions with other molecules and its overall stability, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C34H26N6 |
|---|---|
Molekulargewicht |
518.6 g/mol |
IUPAC-Name |
2,3-bis[(9-ethylcarbazol-3-yl)methylideneamino]but-2-enedinitrile |
InChI |
InChI=1S/C34H26N6/c1-3-39-31-11-7-5-9-25(31)27-17-23(13-15-33(27)39)21-37-29(19-35)30(20-36)38-22-24-14-16-34-28(18-24)26-10-6-8-12-32(26)40(34)4-2/h5-18,21-22H,3-4H2,1-2H3 |
InChI-Schlüssel |
CBKTUPNTSAGSPP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C=C(C=C2)C=NC(=C(C#N)N=CC3=CC4=C(C=C3)N(C5=CC=CC=C54)CC)C#N)C6=CC=CC=C61 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[(2-Bromo-3-methoxyphenyl)sulfanyl]-4-chlorophenyl}formamide](/img/structure/B14234279.png)
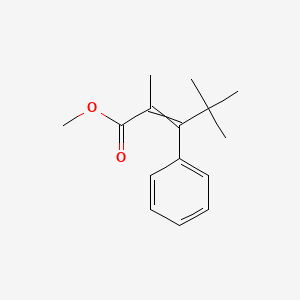
![Piperidine, 1,1'-[1,1'-biphenyl]-4,4'-diylbis-](/img/structure/B14234291.png)

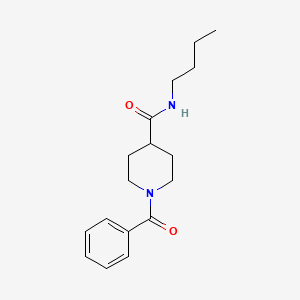
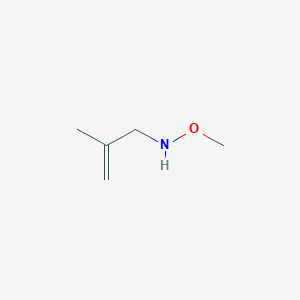
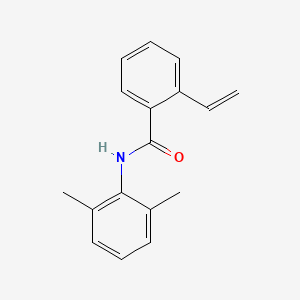
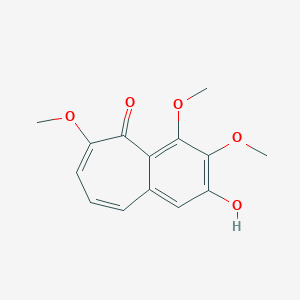
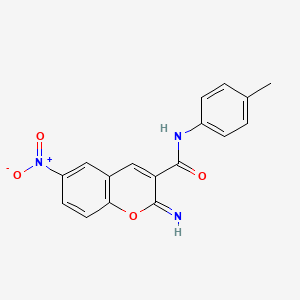

![1,2,4,6,8,9-Hexabromodibenzo[b,d]furan](/img/structure/B14234334.png)
![Benzenemethanamine, N-[2,2-dimethyl-1-(trifluoromethyl)-3-butenyl]-](/img/structure/B14234336.png)
![Benzoic acid;[3-[(10-propylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14234353.png)

